molecular formula C5H5BrF2N2 B12514186 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole

3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole

Katalognummer: B12514186
Molekulargewicht: 211.01 g/mol
InChI-Schlüssel: GIZKCPHNIDCCFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromine and fluorine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method is the radical difluoromethylation process, which uses difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The bromomethyl group can participate in covalent bonding with target molecules, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which impart distinct chemical properties.

Eigenschaften

Molekularformel

C5H5BrF2N2

Molekulargewicht

211.01 g/mol

IUPAC-Name

3-(bromomethyl)-1-(difluoromethyl)pyrazole

InChI

InChI=1S/C5H5BrF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2

InChI-Schlüssel

GIZKCPHNIDCCFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1CBr)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.